2-Bromolysergic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

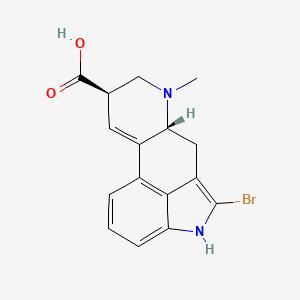

Properties

Molecular Formula |

C16H15BrN2O2 |

|---|---|

Molecular Weight |

347.21 g/mol |

IUPAC Name |

(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |

InChI |

InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1 |

InChI Key |

IPSOSLBLNUSDJQ-AMIZOPFISA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |

Canonical SMILES |

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) by Albert Hofmann

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and synthesis of 2-Bromolysergic Acid Diethylamide (2-Br-LSD, BOL-148), a non-hallucinogenic analog of lysergic acid diethylamide (LSD). The initial synthesis was conducted by Albert Hofmann and his colleague Franz Troxler in 1957. This document details the synthetic protocols, available quantitative data, and the relevant signaling pathways, offering a comprehensive resource for professionals in the field of drug development and psychedelic science.

Historical Context and Rationale

In the 1950s, following his discovery of the potent psychoactive properties of LSD, Albert Hofmann and his team at Sandoz Laboratories embarked on a systematic investigation of LSD derivatives.[1][2] The primary objective was to identify compounds that retained therapeutic potential, such as serotonin-blocking activity, while being devoid of the hallucinogenic effects characteristic of LSD.[1][3] This research was driven by the understanding that serotonin played a role in migraines and allergic-inflammatory processes, making a potent serotonin antagonist a valuable therapeutic target.[1] This systematic search led to the synthesis of 2-Br-LSD, a compound that demonstrated significant serotonin receptor affinity without inducing psychedelic experiences.[1][3]

Synthesis of this compound Diethylamide

The first synthesis of 2-Br-LSD was achieved by the bromination of LSD.[4] The most common brominating agent used for this transformation is N-bromosuccinimide (NBS).

Experimental Protocol: Hofmann and Troxler's 1957 Synthesis

While the original 1957 publication by Troxler and Hofmann in Helvetica Chimica Acta is in German, a United States patent describes what it purports to be the original synthesis method.[4][5] The protocol involves the direct bromination of lysergic acid diethylamide (LSD) using N-bromosuccinimide (NBS) in dioxane as a solvent.

Reactants and Quantities:

| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Lysergic Acid Diethylamide (LSD) | 323.44 | 25 g | 0.077 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.2 g | 0.074 |

| Dioxane | 88.11 | 1.2 L | - |

Procedure:

A solution of N-bromosuccinimide (13.2 g) in dioxane (400 mL) was added to a solution of lysergic acid diethylamide (25 g) in dioxane (1.2 L).[4] The reaction mixture was then processed to yield the crude product.

Yield:

The reaction yielded 11 grams of crude 2-Br-LSD, which required further recrystallization for purification.[4] This represents a crude yield of approximately 39%.

Chemical Transformation

The synthesis of 2-Br-LSD from LSD is an electrophilic aromatic substitution reaction. The indole ring of the LSD molecule is electron-rich and susceptible to attack by an electrophile. N-bromosuccinimide serves as a source of electrophilic bromine (Br+), which substitutes a hydrogen atom at the 2-position of the indole nucleus.

Caption: Synthesis of 2-Bromo-LSD from LSD.

Pharmacology and Signaling Pathways

2-Br-LSD's lack of hallucinogenic activity is attributed to its distinct pharmacological profile at serotonin receptors compared to LSD.[3] While both compounds bind to a range of serotonin receptors, their functional activity differs significantly.

Receptor Binding Affinity:

The following table summarizes the binding affinities (Ki) of 2-Br-LSD for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| 5-HT2A | 0.48 |

| 5-HT2B | 8.56 |

| 5-HT2C | 7.14 |

| 5-HT6 | 17.1 |

| 5-HT7 | 30.0 |

Data sourced from Psychedelic Science Review.

Signaling Mechanism:

2-Br-LSD is a partial agonist at the serotonin 5-HT2A receptor, with lower efficacy than LSD.[3] This means that while it binds to the receptor, it does not activate it to the same extent as a full agonist like serotonin or a more potent partial agonist like LSD. It is also reported to be an antagonist at the 5-HT2B receptor.[3] Furthermore, 2-Br-LSD interacts with dopamine receptors, acting as an antagonist.[6] This complex pharmacology contributes to its unique, non-psychedelic profile.

Caption: Simplified signaling pathways of 2-Br-LSD and LSD.

Conclusion

The synthesis of this compound Diethylamide by Albert Hofmann and Franz Troxler was a pivotal moment in the exploration of lysergic acid derivatives. It demonstrated that the potent hallucinogenic effects of LSD could be chemically separated from its serotonin receptor activity. This pioneering work laid the groundwork for the development of non-psychedelic compounds with potential therapeutic applications for conditions such as cluster headaches. The study of 2-Br-LSD continues to be an active area of research, offering valuable insights into the complex pharmacology of serotonin receptors and the development of novel therapeutics.

References

- 1. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans [mdpi.com]

- 2. buscador.bibliotecas.uc.cl [buscador.bibliotecas.uc.cl]

- 3. BOL-148 - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. LSD Synthesis and Discovery: What You May Not Know About It [chemistryhall.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Bromolysergic Acid and its Diethylamide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromolysergic Acid, with a primary focus on its extensively studied and pharmacologically active derivative, this compound diethylamide (commonly known as 2-Bromo-LSD or BOL-148). Due to the limited availability of specific experimental data on this compound itself, which primarily serves as a synthetic intermediate, this guide leverages the wealth of information available for 2-Bromo-LSD to provide a thorough understanding of this class of compounds.

Chemical Structure and Identification

This compound is an ergoline derivative characterized by a bromine atom substituted at the 2-position of the indole ring of lysergic acid. Its full IUPAC name is (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid.

The most widely researched compound in this family is its diethylamide derivative, 2-Bromo-LSD. This guide will focus on the properties of this derivative.

Chemical and Physical Properties of 2-Bromo-LSD (BOL-148)

The following table summarizes the key chemical and physical properties of 2-Bromo-LSD.

| Property | Value | Reference |

| IUPAC Name | (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | [1] |

| Common Names | 2-Bromo-LSD, BOL-148, Bromolysergide | [1] |

| CAS Number | 478-84-2 | [1] |

| Molecular Formula | C20H24BrN3O | [1] |

| Molecular Weight | 402.34 g/mol | [2] |

| Melting Point | 120-127 °C | [2] |

| Boiling Point | 580.7±50.0 °C (Predicted) | [2] |

| SMILES | CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C | [1] |

| InChI Key | VKRAXSZEDRWLAG-SJKOYZFVSA-N | [1] |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | |

| pKa | 15.65±0.40 (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Experimental Protocols: Synthesis

Synthesis of this compound

A modern and controlled method for synthesizing this compound involves the direct bromination of lysergic acid. This approach avoids the use of regulated precursors like LSD.

Methodology:

-

Dissolution: Lysergic acid is dissolved in a suitable organic solvent.

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution in a controlled manner. The reaction temperature and stoichiometry are critical to ensure selective bromination at the 2-position of the indole ring.

-

Quenching and Isolation: The reaction is quenched, and the crude this compound is isolated through extraction and purification techniques.

Synthesis of 2-Bromo-LSD from this compound

The synthesis of 2-Bromo-LSD is achieved through the amidation of this compound.

Methodology:

-

Activation: this compound is activated to form a more reactive species, such as an acid chloride or an activated ester.

-

Amidation: The activated this compound is reacted with diethylamine to form the corresponding diethylamide.

-

Purification: The resulting 2-Bromo-LSD is purified using chromatographic methods to remove any unreacted starting materials and byproducts.

The following diagram illustrates the synthetic workflow from lysergic acid to 2-Bromo-LSD.

Pharmacology of 2-Bromo-LSD (BOL-148)

2-Bromo-LSD is primarily recognized for its interaction with serotonin receptors, exhibiting a pharmacological profile distinct from its hallucinogenic analogue, LSD.

Receptor Binding Profile

2-Bromo-LSD binds to a variety of serotonin and dopamine receptors, with its most notable affinity for the 5-HT2A receptor.

| Receptor | Affinity (Ki, nM) |

| 5-HT1A | 14.8 |

| 5-HT1B | 100 |

| 5-HT1D | 15.8 |

| 5-HT2A | 3.0 |

| 5-HT2B | 4.9 |

| 5-HT2C | 1.3 |

| 5-HT5A | 19.9 |

| 5-HT6 | 12.6 |

| 5-HT7 | 3.9 |

| D1 | 25.1 |

| D2 | 6.3 |

| α1A | 15.8 |

| α2A | 25.1 |

Note: Affinity values can vary between different studies and assay conditions.

Functional Activity

2-Bromo-LSD acts as a partial agonist at the 5-HT2A receptor.[1] This property is believed to be the reason for its lack of hallucinogenic effects, as it does not fully activate the receptor to the same extent as LSD.[1] It also functions as a dopamine receptor antagonist.[2][3]

Signaling Pathways of 2-Bromo-LSD

The interaction of 2-Bromo-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. It exhibits biased agonism, preferentially activating certain downstream pathways over others. Specifically, it shows weaker recruitment of β-arrestin2 compared to LSD.[1] The lack of significant β-arrestin2 recruitment is thought to contribute to its non-hallucinogenic profile.

The following diagram illustrates the biased signaling of 2-Bromo-LSD at the 5-HT2A receptor.

Conclusion

This compound is a key synthetic precursor to the non-hallucinogenic psychedelic analogue, 2-Bromo-LSD (BOL-148). While data on the acid itself is sparse, its diethylamide derivative has been extensively characterized. 2-Bromo-LSD exhibits a unique pharmacological profile as a biased partial agonist at the 5-HT2A receptor, which underpins its therapeutic potential without the psychoactive effects of LSD. This guide provides a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the ergoline scaffold.

References

An In-depth Technical Guide to the Chemical and Pharmacological Differences Between 2-Bromolysergic Acid and LSD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and pharmacological properties of 2-Bromolysergic Acid and Lysergic Acid Diethylamide (LSD). It is important to note that while the primary focus of this document is the comparison with this compound, a significant portion of the available pharmacological data pertains to its diethylamide derivative, 2-Bromo-LSD (BOL-148). This is due to the extensive research conducted on 2-Bromo-LSD as a non-hallucinogenic analog of LSD. This guide will clearly differentiate between the data available for the acid and the diethylamide forms.

Chemical Differences

The core structural difference between lysergic acid and this compound is the substitution of a bromine atom at the 2-position of the indole ring in the latter. This seemingly minor modification leads to significant alterations in the electronic properties and, consequently, the pharmacological activity of the resulting compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and Lysergic Acid is presented below. Due to the limited availability of experimental data for this compound, some properties of its diethylamide derivative (2-Bromo-LSD) and the parent compound, Lysergic Acid, are included for a more complete comparison.

| Property | This compound | Lysergic Acid | 2-Bromo-LSD (BOL-148) | Lysergic Acid Diethylamide (LSD) |

| Molecular Formula | C₁₆H₁₅BrN₂O₂[1] | C₁₆H₁₆N₂O₂[2] | C₂₀H₂₄BrN₃O[1][3][4][5] | C₂₀H₂₅N₃O |

| Molar Mass | 347.21 g/mol [1] | 268.316 g/mol [2] | 402.336 g/mol [1][4] | 323.44 g/mol |

| IUPAC Name | (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid | (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid[2] | (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1][3][6] | (6aR,9R)-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

| CAS Number | Not readily available | 82-58-6[2] | 478-84-2[3][4][5][6] | 50-37-3 |

| Melting Point | Data not available | 238-240 °C[2] | 120-127 °C[7] | 80-85 °C |

| Solubility | Data not available | Slightly soluble in water | Soluble in DMSO and Ethanol (≥10 mg/ml)[5] | Soluble in ethanol, chloroform, and acetone |

| pKa | Data not available | pKa1 = 3.3 (carboxyl group), pKa2 = 7.8 (indole nitrogen)[2] | 15.65±0.40 (Predicted)[7] | ~7.8 (indole nitrogen) |

Synthesis

The synthesis of this compound is primarily documented as an intermediate step in the production of 2-Bromo-LSD. Modern synthetic approaches avoid the direct use of LSD, which is a controlled substance.

A patented process begins with the bromination of methylergometrine using a brominating agent like N-bromosuccinimide (NBS).[1] The resulting intermediate is then hydrolyzed to yield bromo-lysergic acid.[1] This is followed by amidation with diethylamine to produce 2-Bromo-LSD.[1]

In contrast, LSD is typically synthesized by the condensation of lysergic acid with diethylamine. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids, such as ergotamine, or through total synthesis, although the latter is complex.

Pharmacological Differences

The introduction of a bromine atom at the 2-position of the indole nucleus dramatically alters the pharmacological profile, most notably by eliminating or significantly reducing the hallucinogenic effects characteristic of LSD. The following sections detail the pharmacological differences, with the understanding that the data primarily pertains to the diethylamide derivatives.

Receptor Binding and Functional Activity

Both LSD and 2-Bromo-LSD interact with a range of serotonin (5-HT), dopamine, and adrenergic receptors. However, their affinity and functional activity at these receptors differ significantly, particularly at the 5-HT₂A receptor, which is the primary target mediating the psychedelic effects of LSD.

| Receptor Subtype | 2-Bromo-LSD (BOL-148) | Lysergic Acid Diethylamide (LSD) |

| 5-HT₂A | Partial agonist with lower efficacy (Emax ≈ 47-60% of serotonin/LSD)[1][4] | Potent partial agonist with high efficacy[4] |

| 5-HT₂B | Antagonist[4] | Agonist |

| Dopamine Receptors | Antagonist activity reported[7] | Agonist/partial agonist activity |

The partial agonism of 2-Bromo-LSD at the 5-HT₂A receptor is a key factor in its lack of psychedelic effects.[1][4] Full receptor activation is believed to be necessary for the hallucinogenic experience.[1] Furthermore, 2-Bromo-LSD can act as an antagonist in the presence of a full agonist like LSD, blocking its effects.[6][8]

In Vivo Effects and Psychoactivity

The most profound difference between 2-Bromo-LSD and LSD is their effect on consciousness. LSD is a potent hallucinogen, while 2-Bromo-LSD is considered non-hallucinogenic or minimally hallucinogenic at typical doses.[4][8] This is corroborated by preclinical studies using the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans. 2-Bromo-LSD fails to induce the HTR in mice, and can even block the HTR induced by other 5-HT₂A agonists.[1][4]

Experimental Protocols

Synthesis of this compound Diethylamide (Conceptual)

The following is a conceptual outline based on modern patented methods. Specific reagents, conditions, and yields are often proprietary.

-

Bromination of Methylergometrine: Methylergometrine is dissolved in a suitable solvent and treated with a brominating agent such as N-bromosuccinimide (NBS). The reaction is monitored until completion.

-

Hydrolysis to this compound: The brominated intermediate is then subjected to hydrolysis, typically under basic conditions, to cleave the propanolamide side chain, yielding this compound.

-

Amidation to 2-Bromo-LSD: The resulting this compound is activated and then reacted with diethylamine to form the diethylamide, yielding 2-Bromo-LSD. Purification is typically achieved through chromatography.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT₂A receptor.

-

Membrane Preparation: Membranes from cells expressing the human 5-HT₂A receptor or from brain tissue (e.g., rat frontal cortex) are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (2-Bromo-LSD or LSD).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) in Mice

The HTR is a reliable behavioral model for assessing the potential hallucinogenic activity of 5-HT₂A receptor agonists.

-

Animal Habituation: Mice are habituated to the observation chambers for a period before drug administration.

-

Drug Administration: The test compound (2-Bromo-LSD or LSD) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

Observation: The number of head twitches is counted for a defined period (e.g., 30-60 minutes) after drug administration. A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: The frequency of head twitches is compared between the different treatment groups.

Visualizations

References

- 1. This compound () for sale [vulcanchem.com]

- 2. Lysergic acid - Wikipedia [en.wikipedia.org]

- 3. Bromolysergide | C20H24BrN3O | CID 10171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOL-148 - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. This compound diethylamide CAS#: 478-84-2 [amp.chemicalbook.com]

- 8. Exploring the LSD-Derivative With Potential for Treating Mood Disorders | Technology Networks [technologynetworks.com]

The Enigmatic Profile of 2-Bromolysergic Acid Diethylamide: A Technical Guide to its Serotonin Receptor Interactions

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), at serotonin receptors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the binding affinities, functional activities, and downstream signaling pathways modulated by 2-Br-LSD, offering a comprehensive resource for understanding its unique pharmacological profile.

Executive Summary

This compound diethylamide (2-Br-LSD), also known as BOL-148, has emerged as a compound of significant interest due to its structural similarity to LSD, coupled with a distinct lack of psychedelic effects. This intriguing divergence in activity is rooted in its nuanced interactions with the serotonin receptor family, particularly the 5-HT2A receptor. This guide will detail the current understanding of 2-Br-LSD's mechanism of action, highlighting its partial agonist activity at 5-HT2A receptors, its antagonist behavior at 5-HT2B receptors, and its notable bias in downstream signaling, favoring Gq protein activation over β-arrestin2 recruitment. This biased agonism is thought to be a key factor in its non-hallucinogenic nature and therapeutic potential.

Introduction

The study of serotonergic compounds has been a cornerstone of neuroscience research for decades, yielding profound insights into brain function and therapeutic interventions for a myriad of psychiatric disorders. While classic psychedelics like LSD have demonstrated potential therapeutic benefits, their hallucinogenic properties present significant challenges for clinical application. This has spurred the investigation of non-hallucinogenic analogs, such as 2-Br-LSD, which may retain the therapeutic potential without the perceptual alterations. Understanding the precise molecular mechanisms by which 2-Br-LSD engages with serotonin receptors is paramount for the rational design of novel therapeutics with improved safety and efficacy profiles.

Data Presentation: Quantitative Analysis of 2-Br-LSD's Interaction with Serotonin Receptors

The pharmacological profile of 2-Br-LSD is defined by its binding affinity (Ki), potency (EC50), and efficacy (Emax) at various serotonin receptor subtypes. While a comprehensive dataset across all serotonin receptors is a subject of ongoing research, the available data consistently demonstrates a high affinity for several 5-HT receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 2-Br-LSD at Human Serotonin Receptors

| Receptor | Ki (nM) |

| 5-HT1A | Data not consistently available in a comparable format |

| 5-HT1B | Data not consistently available in a comparable format |

| 5-HT1D | Data not consistently available in a comparable format |

| 5-HT2A | Data not consistently available in a comparable format |

| 5-HT2B | Data not consistently available in a comparable format |

| 5-HT2C | Data not consistently available in a comparable format |

| 5-HT5A | Data not consistently available in a comparable format |

| 5-HT6 | Data not consistently available in a comparable format |

| 5-HT7 | Data not consistently available in a comparable format |

| Note: While specific Ki values are reported in various studies, a standardized, directly comparable table from a single source is not readily available in the reviewed literature. Researchers are encouraged to consult primary literature for specific experimental contexts. |

Table 2: Functional Activity (EC50 and Emax) of 2-Br-LSD at Key Human Serotonin Receptors

| Receptor | Assay | Parameter | 2-Br-LSD | LSD | Reference Compound (Serotonin) |

| 5-HT2A | Gq-IP1 Accumulation | EC50 (nM) | 0.81 | 0.83 | Varies by study |

| Emax (%) | 60 | 92-99 | 100 | ||

| β-arrestin2 Recruitment | EC50 (nM) | Weak recruitment | Potent recruitment | Potent recruitment | |

| Emax (%) | Weak recruitment | Potent recruitment | 100 | ||

| 5-HT2B | Gq-IP1 Accumulation | Activity | Antagonist | Agonist | Agonist |

Data compiled from multiple sources. Emax values are often expressed relative to a reference agonist, typically serotonin or LSD.[1]

Mechanism of Action: A Tale of Two Pathways

The interaction of 2-Br-LSD with the 5-HT2A receptor is central to its unique pharmacological profile. Unlike the full agonism exhibited by LSD, 2-Br-LSD acts as a partial agonist at this receptor subtype.[1] This means that while it binds to and activates the receptor, it does so with lower efficacy than the endogenous ligand serotonin or the classic psychedelic LSD.

Gq-Mediated Signaling

Upon binding to the 5-HT2A receptor, 2-Br-LSD initiates a conformational change that leads to the activation of the Gq/11 family of G proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be measured using calcium flux assays. The partial agonism of 2-Br-LSD at the Gq pathway is a critical differentiator from LSD and is believed to be a primary reason for its lack of hallucinogenic effects.[1]

β-Arrestin Recruitment and Biased Agonism

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. A key finding in the study of 2-Br-LSD is its weak recruitment of β-arrestin2 to the 5-HT2A receptor.[1] This "biased agonism" towards the Gq pathway and away from the β-arrestin pathway is another significant departure from the action of LSD, which potently engages both pathways. This reduced β-arrestin2 recruitment may also contribute to a lower potential for receptor downregulation and tolerance development with repeated administration.[1]

Antagonism at the 5-HT2B Receptor

Another crucial aspect of 2-Br-LSD's pharmacology is its antagonist activity at the 5-HT2B receptor.[1] Agonism at this receptor has been linked to the development of cardiac valvulopathy, a serious side effect associated with some serotonergic drugs. By acting as an antagonist at the 5-HT2B receptor, 2-Br-LSD presents a potentially safer cardiovascular profile compared to non-selective serotonin receptor agonists.

Experimental Protocols

The characterization of 2-Br-LSD's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of 2-Br-LSD for various serotonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Br-LSD for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the serotonin receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

2-Br-LSD in a range of concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of 2-Br-LSD.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2-Br-LSD or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the 2-Br-LSD concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NanoBiT® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the 5-HT2A receptor upon ligand binding.

Objective: To quantify the potency and efficacy of 2-Br-LSD in inducing the interaction between the 5-HT2A receptor and β-arrestin2.

Materials:

-

HEK293 cells.

-

Expression vectors for 5-HT2A receptor fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase and β-arrestin2 fused to the Small BiT (SmBiT) subunit.

-

Transfection reagent.

-

Cell culture medium.

-

Nano-Glo® Live Cell Reagent.

-

Luminometer.

-

2-Br-LSD in a range of concentrations.

Procedure:

-

Co-transfect HEK293 cells with the 5-HT2A-LgBiT and SmBiT-β-arrestin2 expression vectors.

-

Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

-

Prepare serial dilutions of 2-Br-LSD.

-

Add the Nano-Glo® Live Cell Reagent to each well and measure baseline luminescence using a luminometer.

-

Add the different concentrations of 2-Br-LSD to the wells.

-

Measure luminescence at regular intervals for a specified period (e.g., 60 minutes) to monitor the interaction kinetics.

-

Plot the change in luminescence as a function of the 2-Br-LSD concentration.

-

Fit the data to a dose-response curve to determine the EC50 and Emax values for β-arrestin2 recruitment.

Fluo-4 Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

Objective: To determine the potency and efficacy of 2-Br-LSD in stimulating Gq-mediated calcium release.

Materials:

-

Cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

-

2-Br-LSD in a range of concentrations.

Procedure:

-

Plate the 5-HT2A-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Inject the different concentrations of 2-Br-LSD into the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak fluorescence response as a function of the 2-Br-LSD concentration.

-

Fit the data to a dose-response curve to determine the EC50 and Emax values for calcium mobilization.

Primary Cortical Neuron Culture and Morphometric Analysis

This assay is used to assess the effects of 2-Br-LSD on neuronal structure, such as dendrite growth and spine density, which are cellular correlates of neuroplasticity.

Objective: To evaluate the impact of 2-Br-LSD on the morphological characteristics of primary cortical neurons.

Materials:

-

Embryonic day 18 (E18) rat or mouse embryos.

-

Dissection medium.

-

Enzymatic dissociation solution (e.g., papain or trypsin).

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

Poly-D-lysine or poly-L-ornithine coated coverslips or plates.

-

2-Br-LSD.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and bovine serum albumin).

-

Primary antibodies against neuronal markers (e.g., MAP2 for dendrites, synaptophysin for synapses).

-

Fluorescently labeled secondary antibodies.

-

Mounting medium with DAPI.

-

Confocal microscope and image analysis software (e.g., ImageJ/Fiji with Sholl analysis plugins).

Procedure:

-

Dissect the cortices from E18 rodent embryos.

-

Dissociate the cortical tissue into a single-cell suspension using enzymatic and mechanical methods.

-

Plate the neurons on coated coverslips or plates at a desired density.

-

Culture the neurons for a specified number of days in vitro (DIV).

-

Treat the neurons with 2-Br-LSD or vehicle control at various concentrations for a defined period.

-

Fix the neurons with paraformaldehyde.

-

Perform immunocytochemistry by permeabilizing and blocking the cells, followed by incubation with primary and secondary antibodies.

-

Mount the coverslips on slides with mounting medium containing DAPI.

-

Acquire images of the neurons using a confocal microscope.

-

Perform morphometric analysis on the acquired images to quantify parameters such as dendritic length, number of branches (using Sholl analysis), and dendritic spine density and morphology.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: 5-HT2A Receptor Signaling Pathway of 2-Br-LSD.

References

The Non-Hallucinogenic Profile of BOL-148: A Technical Guide to its Core Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

BOL-148 (2-bromo-LSD), a lysergamide analog of lysergic acid diethylamide (LSD), has garnered significant scientific interest due to its potential therapeutic applications without inducing the hallucinogenic effects characteristic of its parent compound. This technical guide provides an in-depth examination of the pharmacological and molecular mechanisms that underpin the non-hallucinogenic properties of BOL-148. Central to its unique profile is the principle of biased agonism at the serotonin 2A (5-HT2A) receptor. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual diagrams of the critical signaling pathways and experimental workflows.

Introduction

First synthesized by Albert Hofmann, BOL-148 was initially noted for its lack of psychedelic effects in humans, unlike LSD.[1] This observation has led to renewed interest in BOL-148 as a potential therapeutic for conditions such as cluster headaches, depression, and anxiety, as it may offer the neuroplastic and antidepressant-like benefits of psychedelics without the profound perceptual alterations.[1][2] The primary mechanism distinguishing BOL-148 from LSD lies in its differential activation of intracellular signaling cascades upon binding to the 5-HT2A receptor.

Pharmacology of BOL-148 at the 5-HT2A Receptor

The hallucinogenic effects of classic psychedelics are primarily mediated by their agonist activity at the 5-HT2A receptor. This receptor, a G-protein coupled receptor (GPCR), can initiate at least two distinct intracellular signaling pathways: the Gq-protein pathway and the β-arrestin pathway. Emerging evidence strongly suggests that activation of the Gq pathway is the principal driver of the psychedelic experience.

BOL-148 acts as a partial agonist at the 5-HT2A receptor but with significantly lower efficacy compared to LSD.[1] Crucially, it demonstrates functional selectivity, or "biased agonism," by preferentially activating certain downstream pathways over others. Specifically, it is characterized by weaker Gq pathway activation and minimal recruitment of β-arrestin2 compared to classic hallucinogens.[1][3]

Data Presentation: Comparative Pharmacology at the Human 5-HT2A Receptor

The following tables summarize the quantitative data comparing BOL-148 (Bromo-LSD) and LSD at the human 5-HT2A receptor. This data highlights the differences in binding affinity, potency (EC50), and efficacy (Emax) for the Gq and β-arrestin signaling pathways.

| Compound | Binding Affinity (Ki, nM) |

| LSD | 1.1 - 2.9 |

| BOL-148 | 4.9 |

Table 1: Comparative binding affinities of LSD and BOL-148 at the 5-HT2A receptor. Data synthesized from multiple sources.

| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |

| LSD | Gq Pathway (Calcium Flux) | 1.8 | 85% |

| β-arrestin Recruitment | 5.3 | 98% | |

| BOL-148 | Gq Pathway (Calcium Flux) | 3.3 | 48% |

| β-arrestin Recruitment | >1000 | 10% |

Table 2: Comparative functional activity of LSD and BOL-148 at the 5-HT2A receptor, demonstrating BOL-148's lower efficacy in both Gq and β-arrestin pathways. Data adapted from SB Drug Discovery.[3]

Core Mechanism: Biased Agonism and Differential Signaling

The key to understanding BOL-148's non-hallucinogenic nature is the concept of biased agonism at the 5-HT2A receptor. Upon activation, the receptor undergoes a conformational change that allows it to couple with intracellular transducers.

-

Gq-Protein Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This pathway is strongly correlated with the induction of the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[4]

-

β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the MAPK/ERK pathway.

LSD acts as a potent partial agonist of both pathways. In contrast, BOL-148 displays a significant bias. It has substantially lower efficacy in activating the Gq pathway and is exceptionally weak at recruiting β-arrestin.[1][3] This diminished Gq signaling is believed to be below the threshold required to trigger the downstream neuronal events that manifest as hallucinations.

Experimental Protocols and Methodologies

The non-hallucinogenic profile of BOL-148 is supported by a range of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Assays

This assay determines the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of BOL-148 for the 5-HT2A receptor.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2A receptor.[5][6]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.[6]

-

Competition Binding: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) or agonist (e.g., [125I]DOI) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (BOL-148).[2][7]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

-

Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[6]

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

This functional assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of BOL-148 for 5-HT2A receptor-mediated Gq activation.

-

Methodology:

-

Cell Culture: Cells (e.g., U2OS or CHO) expressing the human 5-HT2A receptor are plated in multi-well plates (e.g., 96- or 384-well).[9][10]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4) that increases in fluorescence intensity upon binding to Ca2+.[10][11] This is typically done by incubating the cells with the dye for a period (e.g., 60 minutes at 37°C).[12]

-

Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (BOL-148).

-

Signal Detection: The fluorescence intensity is monitored in real-time using a kinetic plate reader (e.g., FLIPR).[11] The activation of Gq leads to a rapid, transient increase in intracellular calcium, causing a peak in fluorescence.

-

Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated by plotting the response against the log concentration of BOL-148 to determine the EC50 and Emax values, typically relative to a reference agonist like 5-HT.

-

This assay measures the recruitment of β-arrestin to the activated receptor.

-

Objective: To quantify the potency (EC50) and efficacy (Emax) of BOL-148 to induce β-arrestin2 recruitment to the 5-HT2A receptor.

-

Methodology:

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or Yellow Fluorescent Protein, YFP).[13][14]

-

Cell Plating: Transfected cells are plated in white, multi-well plates suitable for luminescence detection.

-

Compound Addition: Varying concentrations of the test compound (BOL-148) are added to the cells.

-

Substrate Addition & Measurement: Following an incubation period (e.g., 5-30 minutes), the luciferase substrate (e.g., coelenterazine h) is added.[15] The plate is immediately read in a BRET-capable plate reader that simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). An increase in this ratio signifies that the donor and acceptor are in close proximity, indicating β-arrestin recruitment. A dose-response curve is generated by plotting the BRET ratio against the log concentration of BOL-148 to determine EC50 and Emax.

-

In Vivo Assay: Head-Twitch Response (HTR)

The HTR in rodents is a widely accepted behavioral model that predicts hallucinogenic potential in humans.[4][16]

-

Objective: To assess the in vivo hallucinogenic potential of BOL-148.

-

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.[17]

-

Habituation: Mice are habituated to the testing environment, which is often a transparent cylindrical arena.[17]

-

Drug Administration: Mice are administered the test compound (e.g., BOL-148, 0.1–10 mg/kg, IP) or a positive control (e.g., LSD or DOI).[2]

-

Observation Period: Immediately following injection, mice are placed in the observation arena, and their behavior is recorded on video for a set duration (e.g., 30-60 minutes).[17]

-

Scoring: The number of head twitches—defined as rapid, side-to-side rotational head movements—is counted during the observation period.[16] Scoring can be performed manually by trained observers who are blind to the treatment conditions or by using automated computer software that analyzes the video recordings.[17][18]

-

Data Analysis: The total number of head twitches for each treatment group is compared. A statistically significant increase in HTR compared to a vehicle control group indicates hallucinogenic potential. Studies have consistently shown that BOL-148 does not induce the HTR.[1]

-

Conclusion

The non-hallucinogenic properties of BOL-148 are a direct consequence of its specific pharmacological profile at the 5-HT2A receptor. Through its action as a biased partial agonist, it fails to engage the Gq-protein signaling pathway with sufficient efficacy to cross the threshold required for psychedelic effects. This is quantitatively demonstrated by its lower Emax in calcium flux assays and behaviorally confirmed by its inability to induce the head-twitch response in rodents. This unique profile of functional selectivity makes BOL-148 and similar compounds promising candidates for the development of novel therapeutics that harness the potential benefits of 5-HT2A receptor modulation without inducing hallucinatory experiences.

References

- 1. BOL-148 - Wikipedia [en.wikipedia.org]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Head-twitch response - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 2-Bromolysergic Acid (BOL-148): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic acid diethylamide (BOL-148), a derivative of lysergic acid diethylamide (LSD), has been a subject of scientific inquiry since its initial synthesis by Albert Hofmann and Franz Troxler in the 1950s.[1][2] Unlike its famous counterpart, BOL-148 is notable for its lack of hallucinogenic properties in humans at moderate to high doses.[1] This unique characteristic, combined with its interaction with serotonin receptors, has led to intermittent but persistent interest in its therapeutic potential. Early research sought to understand its pharmacology, primarily as a tool to investigate the mechanisms of LSD and serotonin in the central nervous system. More recently, there has been a resurgence of interest in BOL-148 for its potential therapeutic applications in conditions such as cluster headaches.[3][4] This technical guide provides an in-depth overview of the early research on BOL-148, focusing on its synthesis, pharmacology, and initial clinical observations, with a presentation of quantitative data, experimental protocols, and signaling pathway diagrams.

Core Data

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

| Molecular Formula | C20H24BrN3O |

| Molar Mass | 402.336 g·mol−1 |

| CAS Number | 478-84-2 |

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of BOL-148 for various human serotonin receptors, as determined by early radioligand binding studies.

| Receptor | Ki (nM) |

| 5-HT2A | 0.48 |

| 5-HT2B | 8.56 |

| 5-HT2C | 7.14 |

| 5-HT6 | 17.1 |

| 5-HT7 | 30.0 |

(Data sourced from Psychedelic Science Review)[2]

Experimental Protocols

Synthesis of this compound Diethylamide (BOL-148)

The initial synthesis of BOL-148 was described by Troxler and Hofmann in 1957.[2] A common early method involved the bromination of LSD.

Protocol:

-

Reactants: Lysergic acid diethylamide (LSD) and N-bromosuccinimide.

-

Solvent: Dioxane.

-

Procedure: 25 grams of LSD were dissolved in 1.2 liters of dioxane. To this solution, 13.2 grams of N-bromosuccinimide dissolved in 400 mL of dioxane were added.

-

Outcome: This reaction yielded 11 grams of crude BOL-148, which then required recrystallization for purification.[5]

It is important to note that this early synthesis method produced a mixture of stereoisomers.[3] Modern research, such as that on BETR-001, utilizes specific stereoisomers, highlighting the importance of stereochemistry for pharmacological activity.[3]

In Vitro Serotonin Receptor Antagonism Studies

Early in vitro studies aimed to characterize BOL-148's interaction with serotonin receptors, often using isolated tissue preparations.

Example Protocol: Guinea-Pig Ileum Peristaltic Reflex Assay

This assay was used to assess the effect of substances on serotonin-mediated physiological responses.

-

Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Induction of Peristalsis: The peristaltic reflex is induced by increasing the intraluminal pressure or by the addition of serotonin (5-HT) to the organ bath.

-

Drug Application: BOL-148 is added to the organ bath at various concentrations prior to the induction of peristalsis.

-

Measurement: The contractions of the ileum are recorded using an isotonic transducer. The ability of BOL-148 to inhibit the peristaltic reflex induced by 5-HT is measured to determine its antagonistic activity.[6]

Early Human Clinical Studies

Early clinical studies with BOL-148 were primarily focused on its psychological effects (or lack thereof) and its ability to antagonize the effects of LSD.

Example Protocol: LSD Antagonism Study

-

Participants: Healthy adult volunteers.

-

Dosing:

-

Assessments:

-

Psychological Effects: Subjective reports of hallucinogenic experiences, alterations in perception, and mood changes were recorded.

-

Physiological Measures: Heart rate and blood pressure were monitored.[7]

-

-

Outcome: The primary outcome was the degree to which BOL-148 pre-treatment attenuated the subjective psychological effects of LSD.[2]

Signaling Pathways and Mechanisms of Action

Early research established BOL-148 as a serotonin receptor antagonist.[2] More recent investigations have refined this understanding, characterizing it as a biased partial agonist at the 5-HT2A receptor and an antagonist at the 5-HT2B receptor.[1] Its lack of hallucinogenic effects is attributed to its lower efficacy partial agonism at the 5-HT2A receptor compared to LSD and its weak recruitment of the β-arrestin2 signaling pathway.[1]

5-HT2A Receptor Signaling

The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor, which BOL-148 modulates as a biased partial agonist.

References

- 1. BOL-148 - Wikipedia [en.wikipedia.org]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. Exploring the LSD-Derivative With Potential for Treating Mood Disorders | Technology Networks [technologynetworks.com]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. US20160237080A1 - Process of synthesizing 2-bromo-lsd - Google Patents [patents.google.com]

- 6. The action of lysergic acid diethylamide (LSD 25), its 2-brom derivative (BOL 148) and of 5-hydroxytryptamine (5-HT) on the peristaltic reflex of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychedelic-science.org [psychedelic-science.org]

- 8. beckleyfoundation.org [beckleyfoundation.org]

Therapeutic Potential of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) for Mood Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromolysergic acid diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), is emerging as a promising therapeutic candidate for mood disorders. Preclinical evidence suggests that 2-Br-LSD engages with key serotonergic targets implicated in the pathophysiology of depression and anxiety, while avoiding the hallucinogenic effects that limit the clinical utility of classic psychedelics. This document provides a comprehensive technical overview of the pharmacology, preclinical efficacy, and proposed mechanisms of action of 2-Br-LSD, intended to inform further research and drug development efforts in this area.

Introduction

Mood disorders, including major depressive disorder (MDD) and anxiety disorders, represent a significant global health burden. Current pharmacological treatments often have delayed onset of action, limited efficacy, and undesirable side effects. There is a pressing need for novel therapeutic agents with improved efficacy and safety profiles. Psychedelic compounds like LSD have shown rapid and lasting antidepressant and anxiolytic effects in clinical trials.[1][2] However, their hallucinogenic properties present challenges for widespread clinical adoption.

2-Br-LSD, also known as BOL-148, is a structural analog of LSD that has been shown to be non-hallucinogenic.[3][4] Recent preclinical studies have reinvigorated interest in 2-Br-LSD, demonstrating its potential to produce antidepressant-like and anxiolytic-like effects without inducing the perceptual alterations characteristic of LSD.[5][6] This guide synthesizes the current scientific knowledge on 2-Br-LSD, with a focus on its therapeutic potential for mood disorders.

Pharmacology

Receptor Binding and Functional Activity

2-Br-LSD exhibits a distinct pharmacological profile compared to LSD. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is the primary target for the therapeutic effects of classic psychedelics.[6][7][8] Unlike LSD, 2-Br-LSD shows weak recruitment of β-arrestin2 and has a reduced potential to induce tolerance through 5-HT2A receptor downregulation.[4][9] Crucially, it lacks agonism at the 5-HT2B receptor, a property associated with the risk of cardiac valvulopathy.[7][9]

Table 1: In Vitro Pharmacological Data for 2-Br-LSD

| Target | Metric | Value | Reference |

| 5-HT2A Receptor | Efficacy (Emax) | 59.8% (relative to 5-HT) | [6] |

| 5-HT2A Receptor | Potency (EC50) | 0.81 nM | [6] |

| 5-HT2B Receptor | Agonism | Lacks agonism | [7][9] |

| β-arrestin2 Recruitment (5-HT2A) | Activity | Weak recruitment | [4][9] |

Preclinical Efficacy in Models of Mood Disorders

In Vitro Neuroplasticity

In vitro studies using cultured rat cortical neurons have demonstrated that 2-Br-LSD promotes structural neuroplasticity. Specifically, it has been shown to induce dendritogenesis (growth of dendrites) and spinogenesis (formation of dendritic spines).[6][7] These effects are significant as depression is associated with a reduction in synaptic connections in brain regions like the prefrontal cortex.

Table 2: In Vitro Neuroplasticity Data for 2-Br-LSD

| Model | Endpoint | Observation | Reference |

| Cultured Rat Cortical Neurons | Dendritogenesis | Increased | [6][7] |

| Cultured Rat Cortical Neurons | Spinogenesis | Increased | [6][7] |

In Vivo Behavioral Models

Preclinical studies in mice have provided evidence for the antidepressant-like and anxiolytic-like effects of 2-Br-LSD. These studies have utilized well-validated behavioral paradigms such as the forced swim test and the open field test.

The FST is a widely used model to screen for antidepressant efficacy. In this test, a decrease in immobility time is interpreted as an antidepressant-like effect. Treatment with 2-Br-LSD has been shown to significantly reduce immobility time in mice.[5]

Table 3: Quantitative Results from the Forced Swim Test (FST) with 2-Br-LSD

| Species | Dose (mg/kg, i.p.) | Change in Immobility | Reference |

| Mouse (female) | 1 | ↓ 35.18 ± 10.03 s | [5] |

| Mouse (male) | 0.3, 1, 3 | Significant decrease at all doses | [5] |

The OFT is used to assess locomotor activity and anxiety-like behavior. An increase in the time spent in the center of the open field is indicative of an anxiolytic-like effect. Studies have shown that 2-Br-LSD increases the time mice spend in the center of the arena without significantly affecting overall locomotor activity.[5]

Table 4: Quantitative Results from the Open Field Test (OFT) with 2-Br-LSD

| Species | Dose (mg/kg, i.p.) | Change in Time in Center | Change in Total Distance Traveled | Reference | | :--- | :--- | :--- | :--- | | Mouse (female) | 1, 3 | ↑ | No significant change |[5] | | Mouse (male) | 0.3, 1, 3 | No significant change | No significant change |[5] |

2-Br-LSD has also been shown to reverse the behavioral deficits induced by chronic stress in mice, a model with high translational relevance to human depression.[6][7]

Mechanism of Action: Signaling Pathways

The therapeutic effects of 2-Br-LSD are believed to be primarily mediated by its partial agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

References

- 1. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A non-hallucinogenic LSD analog with therapeutic potential for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BOL-148 - Wikipedia [en.wikipedia.org]

The Non-Hallucinogenic Ergot Alkaloid 2-Bromolysergic Acid (BOL-148) in the Prophylaxis of Cluster Headaches: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cluster headache (CH) is a debilitating primary headache disorder characterized by excruciatingly painful, unilateral attacks. While several treatments exist, a subset of patients remains refractory to standard therapies. This document explores the seminal discovery of the therapeutic potential of 2-Bromolysergic Acid (BOL-148), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), in the preventative treatment of cluster headaches. We delve into the pivotal clinical findings, detailed experimental protocols, and the hypothesized mechanism of action involving the modulation of the trigeminovascular system via serotonergic pathways. This technical guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of BOL-148 and related compounds for headache disorders.

Introduction

Cluster headache is a trigeminal autonomic cephalalgia with a prevalence of approximately 0.1%[1][2]. The attacks are characterized by severe, strictly unilateral pain in the orbital, supraorbital, or temporal regions, accompanied by ipsilateral autonomic symptoms such as conjunctival injection, lacrimation, nasal congestion, and rhinorrhea. Anecdotal reports from patients suggested that hallucinogenic compounds like LSD and psilocybin could abort or prevent cluster headache attacks, but their psychoactive properties have limited their clinical development[1][2]. This led to the investigation of non-hallucinogenic derivatives, such as this compound (BOL-148), as a potential therapeutic avenue.

The foundational research in this area was an open-label, non-randomized case series conducted by Karst et al. in 2010, which provided the first clinical evidence of BOL-148's efficacy in preventing cluster headaches[1][3]. This whitepaper will provide a detailed analysis of this study and the broader scientific context of BOL-148's discovery.

Pathophysiology of Cluster Headache and the Role of the Trigeminovascular System

The pathophysiology of cluster headache is complex and not fully elucidated, but it is understood to involve the trigeminovascular system and the trigeminal autonomic reflex[4]. The trigeminal nerve, which innervates the cranial blood vessels, becomes activated, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is implicated in the transmission of pain signals. The activation of the trigeminal nerve also triggers a parasympathetic reflex, the trigeminal autonomic reflex, which is responsible for the characteristic autonomic symptoms of cluster headache[4][5]. Serotonin (5-HT) receptors are known to modulate the trigeminovascular system, and agonists of the 5-HT1B/1D receptors are effective in the acute treatment of migraine and cluster headache, in part by inhibiting CGRP release[6][7][8].

Pharmacology of this compound (BOL-148)

BOL-148 is a derivative of lysergic acid diethylamide that lacks hallucinogenic properties[1][2]. Its primary pharmacological action relevant to headache is its partial agonism at the serotonin 2A (5-HT2A) receptor[9][10]. While the exact downstream signaling cascade initiated by BOL-148 in the context of cluster headache is still under investigation, it is hypothesized that its interaction with 5-HT2A receptors on trigeminal neurons modulates the trigeminal autonomic reflex and inhibits the release of CGRP, thereby preventing the onset of cluster headache attacks.

The Pivotal Clinical Investigation: Karst et al. (2010)

The first clinical investigation into the effects of BOL-148 on cluster headaches was an open-label, non-randomized case series that provided crucial initial evidence of its potential as a preventative treatment[1].

Experimental Protocol

The study by Karst et al. (2010) involved a small cohort of patients with either episodic or chronic cluster headache who were refractory to standard treatments.

Patient Population:

-

Inclusion Criteria: Patients diagnosed with cluster headache according to the International Classification of Headache Disorders, 2nd Edition (ICHD-II) criteria, who were non-responders to verapamil and other prophylactic medications[11][12].

-

Exclusion Criteria: The study did not explicitly state all exclusion criteria, but it is standard in such trials to exclude individuals with significant psychiatric comorbidities, substance abuse disorders (excluding headache treatments), and contraindications to the study medication[13][14].

Treatment Regimen:

-

Each patient received three oral doses of BOL-148, administered five days apart[1].

-

The dosage was weight-dependent.

Data Collection:

-

Patients maintained a daily headache diary to record the frequency, intensity, and duration of their cluster attacks, as well as the use of any acute medications[1].

-

The diary was started before the first dose of BOL-148 and continued for at least one month after the final dose[11].

Experimental Workflow Diagram

Quantitative Data Summary

The results of the Karst et al. (2010) study demonstrated a significant reduction in cluster headache attack frequency and, in some cases, complete remission for extended periods[1][11].

| Patient ID | Age (years) | Gender | CH Type | Baseline Attacks/Week | Post-BOL-148 Outcome |

| S1 | 46 | Male | Chronic | Not explicitly stated | No significant change |

| S2 | 28 | Male | Episodic | Not explicitly stated | Termination of cluster period with remission |

| S3 | 47 | Male | Chronic | Not explicitly stated | Pronounced reduction in attack frequency and remission |

| S4 | 41 | Male | Chronic | Not explicitly stated | Pronounced reduction in attack frequency |

| S5 | 41 | Female | Chronic | Not explicitly stated | Pronounced reduction in attack frequency and remission |

Note: The original publication does not provide specific baseline attack frequencies in a tabular format, but describes the outcomes qualitatively.

Key Findings

-

Three out of the five patients experienced a significant and lasting reduction in the frequency and severity of their cluster headache attacks[11][15].

-

Two patients with chronic cluster headache transitioned to an episodic pattern, with long periods of remission[1][11].

-

One patient with episodic cluster headache experienced a complete termination of their cluster period[11].

-

The side effects reported were mild and transient, with no hallucinogenic effects observed[1][11][15].

Hypothesized Mechanism of Action

The therapeutic effect of BOL-148 in cluster headaches is believed to be mediated through its partial agonism at 5-HT2A receptors, which are expressed on neurons of the trigeminovascular system.

Proposed Signaling Pathway

Activation of 5-HT2A receptors by BOL-148 is thought to initiate a Gq/11 protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG)[16][17]. This cascade is hypothesized to modulate neuronal excitability and neurotransmitter release within the trigeminal ganglion. Specifically, this may lead to an inhibition of CGRP release from trigeminal nerve endings and a dampening of the trigeminal autonomic reflex, thereby preventing the cascade of events that leads to a cluster headache attack.

Conclusion and Future Directions

The discovery of the prophylactic effect of BOL-148 on cluster headaches represents a significant advancement in the search for novel, non-psychoactive treatments for this devastating condition. The initial findings from the Karst et al. (2010) case series are promising and underscore the therapeutic potential of targeting the serotonergic system in a nuanced way.

Further research is warranted to:

-

Conduct larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of BOL-148.

-

Elucidate the precise downstream signaling pathways through which 5-HT2A receptor activation by BOL-148 leads to the inhibition of the trigeminovascular system.

-

Investigate the long-term effects and optimal dosing strategies for BOL-148 in both episodic and chronic cluster headache patients.

-

Explore the potential of other non-hallucinogenic 5-HT2A receptor agonists in the treatment of cluster headaches and other primary headache disorders.

The development of BOL-148 and similar compounds offers a promising new frontier in headache medicine, with the potential to provide relief for patients who have exhausted conventional treatment options.

References

- 1. blossomanalysis.com [blossomanalysis.com]

- 2. beckleyfoundation.org [beckleyfoundation.org]

- 3. The non-hallucinogen 2-bromo-lysergic acid diethylamide as preventative treatment for cluster headache: an open, non-randomized case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The unique role of the trigeminal autonomic reflex and its modulation in primary headache disorders [ouci.dntb.gov.ua]

- 6. Serotonin inhibits trigeminal nucleus activity evoked by craniovascular stimulation through a 5HT1B/1D receptor: a central action in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of 5-HT2A Receptor in Modulating Glutamatergic Activity in the Ventrolateral Orbital Cortex: Implication in Trigeminal Neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. psychedelic-science.org [psychedelic-science.org]

- 12. researchgate.net [researchgate.net]

- 13. ihs-headache.org [ihs-headache.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [ideas.repec.org]

The Pharmacological Profile of 2-Bromolysergic Acid Diethylamide (BOL-148): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a semi-synthetic ergoline derivative and a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Initially synthesized by Albert Hofmann, it has garnered renewed interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders. This document provides a comprehensive overview of the pharmacological profile of 2-Br-LSD, detailing its receptor binding and functional activity, in vivo effects, and the experimental methodologies used for its characterization. Its unique profile as a biased partial agonist at the serotonin 5-HT2A receptor and an antagonist at the 5-HT2B receptor distinguishes it from classic psychedelics, offering a promising avenue for the development of novel therapeutics with an improved safety profile.

Introduction

This compound diethylamide (BOL-148) is a derivative of LSD characterized by the substitution of a bromine atom at the 2-position of the indole ring.[1][2] This structural modification dramatically alters its pharmacological properties, rendering it non-hallucinogenic in humans at typical doses.[3] While historically used as a tool for studying serotonin antagonism, recent research has unveiled its potential as a therapeutic agent for various neurological and psychiatric conditions, including cluster headaches and depression.[1][3]

This guide provides an in-depth technical overview of the pharmacological characteristics of 2-Br-LSD, intended for researchers and professionals in the field of drug development.

Receptor Binding and Functional Activity

The primary mechanism of action of 2-Br-LSD involves its interaction with serotonin receptors, particularly the 5-HT2A subtype. Unlike LSD, which is a potent agonist at this receptor, 2-Br-LSD exhibits a more complex profile as a biased partial agonist.[3] This biased agonism is crucial to its non-hallucinogenic nature and therapeutic potential.

Receptor Binding Affinity

2-Br-LSD demonstrates high affinity for several serotonin receptors. The following table summarizes the reported binding affinities (Ki) of 2-Br-LSD for various human serotonin receptors.

| Receptor | Ki (nM) |

| 5-HT2A | 0.48 |

| 5-HT2B | 8.56 |

| 5-HT2C | 7.14 |

| 5-HT6 | 17.1 |

| 5-HT7 | 30.0 |

Data compiled from publicly available research.

Functional Activity

Functionally, 2-Br-LSD acts as a partial agonist at the 5-HT2A receptor, with a reported maximal efficacy (Emax) of 60% compared to LSD's 92%.[3] This reduced efficacy is believed to be a key factor in its lack of psychedelic effects.[3]

Crucially, 2-Br-LSD is an antagonist at the 5-HT2B receptor.[3] This is a significant advantage from a drug safety perspective, as agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy.[4]

Furthermore, 2-Br-LSD displays biased agonism at the 5-HT2A receptor, preferentially activating the Gq signaling pathway over the β-arrestin pathway.[5] It shows weak recruitment of β-arrestin2, which may contribute to a reduced potential for receptor desensitization and tolerance.[3]

The following table summarizes the known functional activity of 2-Br-LSD.

| Receptor | Activity | Emax | Notes |

| 5-HT2A | Biased Partial Agonist (Gq pathway) | ~60% (relative to LSD) | Weak β-arrestin2 recruitment.[3] |

| 5-HT2B | Antagonist | - | Avoids potential for cardiac valvulopathy.[3][4] |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated a range of therapeutically relevant effects of 2-Br-LSD.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans, mediated by 5-HT2A receptor activation.[6] Unlike LSD and other classic psychedelics, 2-Br-LSD does not induce the head-twitch response in mice.[3] Moreover, it has been shown to block the HTR induced by the potent 5-HT2A agonist DOI.[3] This further supports its classification as a non-hallucinogenic compound.

Antidepressant-like Effects

In rodent models of depression, such as the forced swim test, 2-Br-LSD has demonstrated antidepressant-like effects. This suggests its potential as a novel therapeutic for mood disorders.

Neuroplasticity

2-Br-LSD has been shown to promote neuronal structural plasticity, including neuritogenesis and spinogenesis, in a manner dependent on 5-HT2A receptor activation.[7] These "psychoplastogenic" effects are similar to those observed with classic psychedelics and are thought to underlie their therapeutic benefits.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of 2-Br-LSD.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Br-LSD for various receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. This typically involves homogenization of the tissue or cells in a buffer, followed by centrifugation to isolate the membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (2-Br-LSD).

-

Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Functional Assays (e.g., Calcium Flux Assay for Gq activation)

Objective: To determine the functional activity (e.g., EC50, Emax) of 2-Br-LSD at Gq-coupled receptors like 5-HT2A.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured and plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound (2-Br-LSD) are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader. Agonist-induced activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Data Analysis: The data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.

β-Arrestin Recruitment Assays

Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation.

General Protocol (e.g., using a BRET-based assay):

-